molecular formula C9H9ClF3NO B12996234 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

Cat. No.: B12996234
M. Wt: 239.62 g/mol
InChI Key: BFWRKORBLMNQLD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine is an organic compound with a complex structure that includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a methoxy group

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and trifluoroacetic acid.

    Reaction Conditions: The key steps include the formation of an intermediate imine, followed by reduction to the corresponding amine. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, converting the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro and methoxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine can be compared with similar compounds such as:

    1-(3-Chloro-4-methoxyphenyl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanol: The presence of a hydroxyl group instead of an amine group alters its solubility and biological activity.

    3-Chloro-4-methoxybenzylamine: This compound has a similar structure but lacks the trifluoromethyl group, affecting its overall chemical behavior and applications.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

BFWRKORBLMNQLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

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